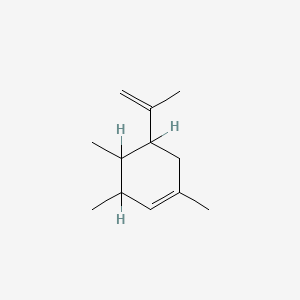
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene is an organic compound with the molecular formula C₁₀H₁₈ It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a 1-methylvinyl group attached to the cyclohexene ring
Preparation Methods
The synthesis of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific details on reaction conditions and catalysts used are often proprietary to manufacturers .
Chemical Reactions Analysis
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds, yielding saturated hydrocarbons.
Scientific Research Applications
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene can be compared with other similar compounds, such as:
1,3,5-Trimethyl-1-cyclohexene: This compound has a similar structure but lacks the 1-methylvinyl group, which may result in different chemical reactivity and applications.
1,4,5-Trimethylcyclohexene: Another structurally related compound, differing in the position of the methyl groups, which can influence its physical and chemical properties.
Properties
CAS No. |
67845-77-6 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,3,4-trimethyl-5-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C12H20/c1-8(2)12-7-9(3)6-10(4)11(12)5/h6,10-12H,1,7H2,2-5H3 |
InChI Key |
LLLZQCRAEFSLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CC(C1C)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
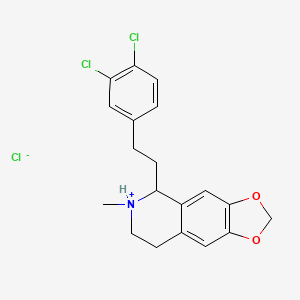
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

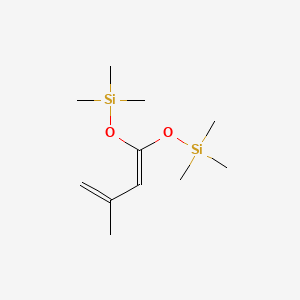

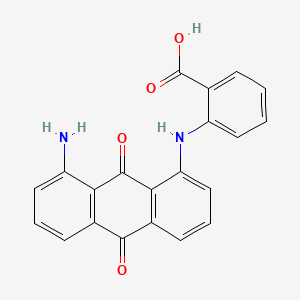
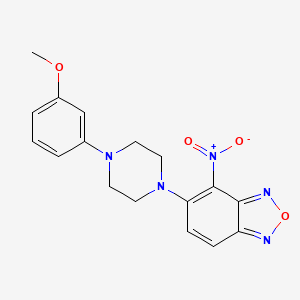
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)

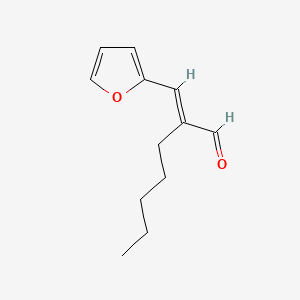
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
